molecular formula C12H11F5O2 B8001434 3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone

3',5'-Dimethyl-4'-methoxy-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B8001434
M. Wt: 282.21 g/mol
InChI Key: IGSDOBQISOCSBA-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3’,5’-dimethyl-4’-methoxyacetophenone with pentafluoropropionic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research on potential pharmaceutical applications, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This leads to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar in structure but contains a chlorine atom instead of fluorine.

    4-Methoxy-3,5-dimethyl-2-pyridinemethanol: Lacks the fluorine atoms and has a hydroxyl group instead.

    Omeprazole: Contains a similar methoxy and dimethyl substitution pattern but differs significantly in overall structure and application.

Uniqueness

3’,5’-Dimethyl-4’-methoxy-2,2,3,3,3-pentafluoropropiophenone stands out due to its high fluorine content, which imparts unique chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring robust and resilient compounds.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxy-3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O2/c1-6-4-8(5-7(2)9(6)19-3)10(18)11(13,14)12(15,16)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSDOBQISOCSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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